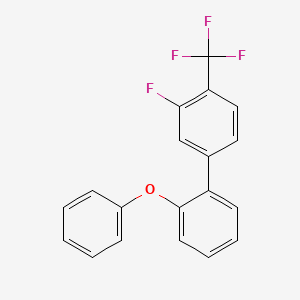
3'-Fluoro-2-phenoxy-4'-(trifluoromethyl)-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Fluoro-2-phenoxy-4’-(trifluoromethyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by two benzene rings connected by a single bond, with various substituents attached to the rings. The presence of fluorine and trifluoromethyl groups in this compound can significantly influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-2-phenoxy-4’-(trifluoromethyl)-1,1’-biphenyl typically involves the following steps:
Halogenation: Introduction of fluorine atoms into the biphenyl structure.
Phenoxylation: Attachment of a phenoxy group to the biphenyl core.
Trifluoromethylation: Introduction of a trifluoromethyl group.
Common reagents used in these reactions include fluorinating agents (e.g., N-fluorobenzenesulfonimide), phenol derivatives, and trifluoromethylating agents (e.g., trifluoromethyl iodide). Reaction conditions often involve the use of catalysts, such as palladium or copper complexes, and solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation, phenoxylation, and trifluoromethylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
化学反应分析
Types of Reactions
3’-Fluoro-2-phenoxy-4’-(trifluoromethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The biphenyl core can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
科学研究应用
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential use in drug discovery and development, particularly for compounds targeting specific molecular pathways.
Industry: As an intermediate in the production of specialty chemicals and materials.
作用机制
The mechanism by which 3’-Fluoro-2-phenoxy-4’-(trifluoromethyl)-1,1’-biphenyl exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets.
相似化合物的比较
Similar Compounds
2-Phenoxy-4’-(trifluoromethyl)-1,1’-biphenyl: Lacks the fluorine substituent.
3’-Fluoro-2-phenoxy-1,1’-biphenyl: Lacks the trifluoromethyl group.
3’-Fluoro-4’-(trifluoromethyl)-1,1’-biphenyl: Lacks the phenoxy group.
Uniqueness
3’-Fluoro-2-phenoxy-4’-(trifluoromethyl)-1,1’-biphenyl is unique due to the combination of fluorine, phenoxy, and trifluoromethyl groups, which can significantly influence its chemical properties and reactivity. This combination can enhance its stability, lipophilicity, and binding affinity for specific molecular targets, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C19H12F4O |
|---|---|
分子量 |
332.3 g/mol |
IUPAC 名称 |
2-fluoro-4-(2-phenoxyphenyl)-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C19H12F4O/c20-17-12-13(10-11-16(17)19(21,22)23)15-8-4-5-9-18(15)24-14-6-2-1-3-7-14/h1-12H |
InChI 键 |
RYXZYSYGTNFUHI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C3=CC(=C(C=C3)C(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine hydrochloride](/img/structure/B13471595.png)
![7-(aminomethyl)-1-azaspiro[3.5]nonan-2-one, Mixture of diastereomers](/img/structure/B13471597.png)
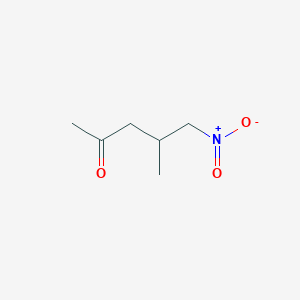
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,6-dimethylpyrimidine-5-carboxylicacid](/img/structure/B13471602.png)
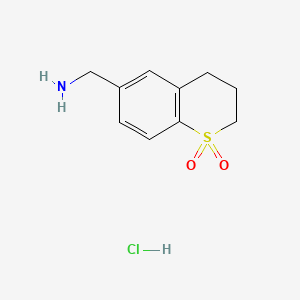

![4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine hydrobromide](/img/structure/B13471616.png)
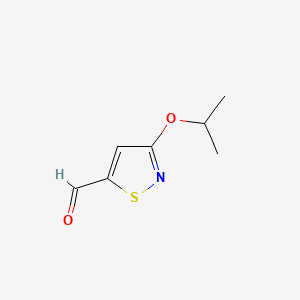
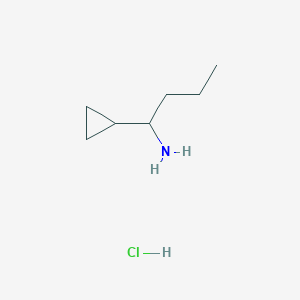
![7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B13471640.png)
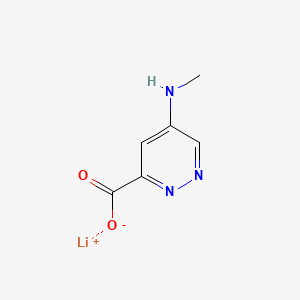
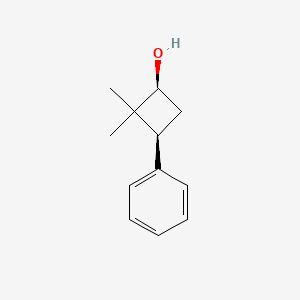
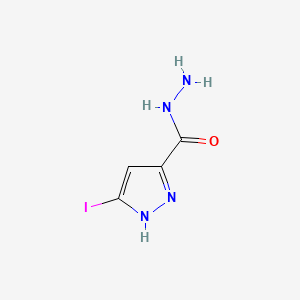
![1-[(Furan-2-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B13471656.png)
